molecular formula C13H13NO2S B1404136 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 13950-62-4

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No.: B1404136
CAS No.: 13950-62-4
M. Wt: 247.31 g/mol
InChI Key: GEGQKPGSXDIIQH-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester typically involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction is carried out in an ethanol solution, and the mixture is cooled to 0°C. Sodium hydroxide is then added to adjust the pH to 7-8, and the reaction is maintained at around 10°C. The pH is further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours. Finally, the mixture is heated to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Alkaline Hydrolysis : Reaction with aqueous LiOH in THF/MeOH/H₂O (1:1:1) at room temperature cleaves the ester bond, producing 5-methyl-3-phenyl-isothiazole-4-carboxylic acid .

  • Acidic Hydrolysis : Treatment with HCl in ethanol under reflux conditions also generates the carboxylic acid .

Example Reaction :

C13H13NO2S+LiOHC11H9NO2S+CH3CH2OH\text{C}_{13}\text{H}_{13}\text{NO}_2\text{S}+\text{LiOH}\rightarrow \text{C}_{11}\text{H}_9\text{NO}_2\text{S}+\text{CH}_3\text{CH}_2\text{OH}

Substitution Reactions

The ester group participates in nucleophilic acyl substitution reactions:

  • Amidation : Reaction with amines (e.g., benzylamine) in the presence of coupling agents like HBTU and DIPEA produces corresponding amides .

  • Transesterification : Treatment with alcohols (e.g., methanol) under acidic or basic conditions yields new esters .

Reagents and Conditions :

Reaction TypeReagents/ConditionsMajor Product
AmidationHBTU, DIPEA, DMF, rt, 1–2 days5-Methyl-3-phenyl-isothiazole-4-carboxamide
TransesterificationMeOH, H₂SO₄, reflux, 4 hoursMethyl ester derivative

Oxidation and Reduction

The isothiazole ring and ester group exhibit redox activity:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

  • Reduction : LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol.

Key Transformations :

EsterLiAlH4Alcohol Yield 70 \text{Ester}\xrightarrow{\text{LiAlH}_4}\text{Alcohol}\quad \text{ Yield 70 }Methyl groupKMnO4/H+Carboxylic acid\text{Methyl group}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Carboxylic acid}

Ring-Opening and Functionalization

The isothiazole ring can undergo ring-opening under harsh conditions:

  • Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at elevated temperatures cleaves the ring, forming thioamide intermediates .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl ring’s meta position .

Experimental Data :

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C, 2 hours3-Nitro-5-methyl-isothiazole derivative
Ring OpeningH₂SO₄, 110°C, 6 hoursThioamide intermediate

Coupling Reactions

The carboxylic acid derivative (from hydrolysis) participates in cross-coupling reactions:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

  • Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms mixed anhydrides .

Example :

Acid+Ar B OH 2Pd PPh3 4Aryl substituted isothiazole\text{Acid}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl substituted isothiazole}

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H13N2O2S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

Medicinal Chemistry

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

  • Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .
  • Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules.

  • Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .
  • Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObservations
AntimicrobialMycobacterium tuberculosisPotent activity against drug-susceptible strains
Minimal cytotoxicity to host cells
AnticancerVarious cancer cell linesModulates signaling pathways affecting growth

Table 2: Synthesis Methods and Yields

Reaction TypeMethodologyYield (%)
AcylationSolid support synthesis70 - 90
Beta-lactam formationSpecific reactions with intermediatesHigh yield

Case Study 1: Antitubercular Activity

Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .

Case Study 2: Anticancer Mechanisms

In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Similar structure but with an isoxazole ring instead of an isothiazole ring.

    5-Methylisoxazole-3-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.

Uniqueness

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications.

Biological Activity

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12_{12}H13_{13}N2_{2}O2_{2}S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.
  • Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.
  • Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity TypeObservationsReferences
Antimicrobial Effective against Mycobacterium tuberculosis
Anticancer Potential in inhibiting cancer cell proliferation
Antiviral Investigated for efficacy against flaviviruses
Anti-inflammatory Exhibits properties that may reduce inflammation

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.
  • Anticancer Properties:
    • Research into thiazole derivatives has shown promising results in anticancer applications. For instance, modifications to the isothiazole core have led to compounds with enhanced selectivity and efficacy against various cancer cell lines, indicating potential therapeutic benefits in oncology .
  • Antiviral Research:
    • The compound's derivatives have been tested for antiviral properties, particularly against flaviviruses. Structural modifications aimed at improving metabolic stability have resulted in compounds with better therapeutic indices (TIs) compared to traditional antiviral agents .

Properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQKPGSXDIIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the 2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester (41 g, 170 mmol) in toluene (340 mL) were added P2S5 (117.3 g, 520 mmol) and tetrachloro-1,4-benzoquinone (43.2 g, 170 mmol) at r.t. with stirring. The mixture was then refluxed with stirring for 15 min. After cooling to r. t. the mixture was filtered and the filtrate was concentrated to give a brown oil, which was purified by flash column chromatography on silica gel. Elution with 5-35% EtOAc/hexanes gave the title compound as a reddish oil (16.7 g): MS (m/z) 248.2 (M+1).
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
117.3 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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